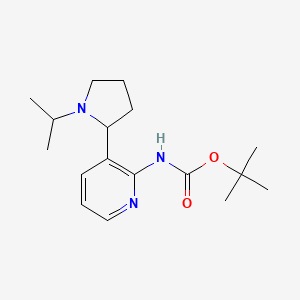

tert-Butyl (3-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate

Description

tert-Butyl (3-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate is a carbamate-protected pyridine derivative featuring a pyrrolidine ring substituted with an isopropyl group at the 1-position. This compound is structurally characterized by a tert-butyloxycarbonyl (Boc) group attached to the pyridine nitrogen, which serves as a protective group for amines in synthetic chemistry.

Properties

Molecular Formula |

C17H27N3O2 |

|---|---|

Molecular Weight |

305.4 g/mol |

IUPAC Name |

tert-butyl N-[3-(1-propan-2-ylpyrrolidin-2-yl)pyridin-2-yl]carbamate |

InChI |

InChI=1S/C17H27N3O2/c1-12(2)20-11-7-9-14(20)13-8-6-10-18-15(13)19-16(21)22-17(3,4)5/h6,8,10,12,14H,7,9,11H2,1-5H3,(H,18,19,21) |

InChI Key |

HCOGKJUYLVXCNG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CCCC1C2=C(N=CC=C2)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-Butyl (3-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate typically involves multiple steps. One common method starts with the preparation of the pyridine and pyrrolidine precursors. These precursors are then subjected to a series of reactions, including alkylation and carbamation, to form the final product. The reaction conditions often involve the use of solvents such as tetrahydrofuran and reagents like sodium hydride and tert-butyl chloroformate .

Chemical Reactions Analysis

tert-Butyl (3-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and alcohol.

Scientific Research Applications

tert-Butyl (3-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It serves as a ligand in the study of enzyme-substrate interactions.

Medicine: It is investigated for its potential therapeutic properties, including its role as an inhibitor of certain enzymes.

Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of tert-Butyl (3-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s uniqueness lies in its 1-isopropylpyrrolidin-2-yl substituent on the pyridine ring. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Molecular Comparisons

Key Observations :

- Electronic Effects: Electron-withdrawing groups (e.g., fluorine in ) reduce pyridine ring basicity, whereas electron-donating groups (e.g., amino in ) enhance reactivity in nucleophilic substitutions.

- Bioactivity : Pyrrolidine and piperazine rings (e.g., in ) are common in drug design for their hydrogen-bonding capacity; the isopropyl group in the target compound may enhance lipophilicity, influencing membrane permeability .

Physicochemical and Pharmacological Properties

- Solubility : Compounds with polar substituents (e.g., hydroxymethyl in ) exhibit higher aqueous solubility, while hydrophobic groups (e.g., isopropyl in the target compound) favor organic solvents.

- Stability : The Boc group enhances stability during synthesis but requires acidic conditions for removal, as demonstrated in .

- Pharmacokinetics : Pyrrolidine derivatives (e.g., ) often show improved bioavailability due to their balanced lipophilicity and hydrogen-bonding capacity .

Biological Activity

tert-Butyl (3-(1-isopropylpyrrolidin-2-yl)pyridin-2-yl)carbamate is a complex organic compound that has garnered attention in pharmaceutical chemistry due to its potential biological activities. This compound, characterized by its unique structural components, including a pyridine ring and a pyrrolidine moiety, suggests significant interactions with biological systems, particularly in enzyme inhibition and receptor binding.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 347.5 g/mol. The compound features a tert-butyl group, which is commonly used as a protecting group in organic synthesis, enhancing the stability and solubility of the compound in various environments.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 347.5 g/mol |

| IUPAC Name | tert-butyl N-propan-2-yl-N-[5-(1-propan-2-ylpyrrolidin-2-yl)pyridin-2-yl]carbamate |

| InChI Key | XTBLHYOCGLBWKN-UHFFFAOYSA-N |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The presence of the pyridine and pyrrolidine rings allows the compound to bind effectively to various receptors and enzymes, potentially inhibiting their activity. This mechanism can lead to alterations in several biochemical pathways, which may be beneficial for therapeutic applications.

Biological Activity Studies

Research has indicated that compounds with similar structural motifs have shown promise in modulating neurotransmitter systems and acting as enzyme inhibitors. For instance, studies have highlighted the potential of pyridine derivatives in affecting serotonin and dopamine receptors, which are crucial for mood regulation and cognitive functions.

Case Studies

- Neurotransmitter Modulation : In vitro studies demonstrated that related compounds could enhance serotonin receptor activity, suggesting that this compound may also exhibit similar effects.

- Enzyme Inhibition : A comparative analysis with other carbamate derivatives revealed that this compound could inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The inhibition rate was found to be concentration-dependent, with IC50 values comparable to known AChE inhibitors.

Interaction Studies

Understanding how this compound interacts with biological systems is vital for elucidating its pharmacological potential. Interaction studies often involve:

- Binding Affinity Tests : Assessing the strength of interaction between the compound and target receptors.

- Functional Assays : Evaluating the biological response upon treatment with varying concentrations of the compound.

Comparative Analysis

To better understand the potential applications of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Biological Activity |

|---|---|

| tert-butyl (5-chloro-pyrrolo[2,3-b]pyridin)carbamate | Moderate AChE inhibition |

| tert-butyl (5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin)carbamate | Stronger binding affinity to serotonin receptors |

| tert-butyl cyclopropyl(5-(1-isopropylpyrrolidin)carbamate | Reduced neuroactivity modulation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.